molecular formula C39H64O13 B1654747 Schidigerasaponin D5 CAS No. 266998-04-3

Schidigerasaponin D5

Cat. No.: B1654747
CAS No.: 266998-04-3
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-UHFFFAOYSA-N
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Description

Overview of Steroidal Saponins (B1172615) in Natural Product Chemistry

Steroidal saponins represent a significant class of naturally occurring glycosides, characterized by a steroid aglycone (sapogenin) linked to one or more sugar chains. numberanalytics.comwikipedia.org These amphipathic molecules, possessing both a hydrophobic steroid backbone and hydrophilic sugar moieties, are renowned for their diverse biological activities and surfactant properties. numberanalytics.comnih.gov In the realm of natural product chemistry, steroidal saponins are of considerable interest due to their wide distribution in the plant kingdom and their potential as precursors for the synthesis of steroidal drugs. wikipedia.orgnih.gov They are classified based on the structure of their aglycone, with the most common types being spirostanol (B12661974) and furostanol saponins. nih.gov The structural diversity of steroidal saponins, arising from variations in the aglycone and the attached sugar chains, contributes to their broad spectrum of pharmacological effects. nih.gov

Significance of Yucca and Asparagus Genera as Sources of Bioactive Saponins

The plant genera Yucca and Asparagus are prominent sources of bioactive steroidal saponins. numberanalytics.comjuniperpublishers.com Yucca schidigera, in particular, is a well-known commercial source of these compounds, with its extracts being utilized in various industries. nih.gov The saponins derived from Yucca have demonstrated a range of biological activities. nih.gov

Similarly, various species of Asparagus are rich in steroidal saponins, which contribute to the plant's chemical profile and have been the subject of phytochemical investigations. juniperpublishers.commdpi.comscispace.com The edible spears of Asparagus officinalis are a dietary source of these compounds. juniperpublishers.com The presence of saponins in both Yucca and Asparagus highlights the importance of these genera in the study of natural bioactive compounds. mortaltree.blog

Identification of Schidigerasaponin D5 within the Saponin (B1150181) Class

This compound is a notable spirostanol steroidal saponin that has been identified in plants such as Yucca schidigera and Asparagus officinalis. medchemexpress.comnih.gov Its discovery and characterization have contributed to the understanding of the chemical diversity within this class of natural products.

The compound is commonly referred to by two primary names: this compound and Asparanin A. nih.govphytopurify.com The name "this compound" reflects its origin from Yucca schidigera. nih.gov The synonym "Asparanin A" is often used in literature, particularly in studies related to its presence in Asparagus species. medchemexpress.comnih.gov This dual nomenclature underscores the compound's presence across different plant genera.

Table 1: Nomenclature and Synonyms

Primary NameSynonym
This compoundAsparanin A

This compound exists in two diastereomeric forms, which differ in the stereochemistry at the C-25 position of the spirostanol skeleton. These are designated as 25(R)-Schidigerasaponin D5 and 25(S)-Schidigerasaponin D5. researchgate.net The separation and characterization of these diastereomers are crucial as different stereoconfigurations can lead to variations in biological activity. researchgate.net Research has focused on developing chromatographic methods to effectively separate these two forms for further pharmacological evaluation. researchgate.net The 25(S) configuration is also specified in the synonym Asparanin A. nih.govphytopurify.com

Table 2: Diastereomeric Forms of this compound

DiastereomerStereochemistry at C-25
25(R)-Schidigerasaponin D5R-configuration
25(S)-Schidigerasaponin D5S-configuration

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTWXUQMLQGAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41059-79-4, 266998-04-3
Record name 41059-79-4
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Record name Schidigerasaponin D5
Source Human Metabolome Database (HMDB)
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Occurrence and Natural Distribution of Schidigerasaponin D5

Botanical Sources

Schidigerasaponin D5 has been isolated and identified from several plant species across different families. The primary botanical sources are detailed below.

Yucca schidigera Roezl (Mojave)

Yucca schidigera, commonly known as the Mojave yucca, is a significant and well-documented source of this compound. This plant, native to the arid regions of the southwestern United States and Mexico, is known for its high concentration of steroidal saponins (B1172615) nih.govoptimizeorganics.ca. This compound is one of the numerous saponins that have been isolated from the trunks of this species nih.gov. The harsh desert environment in which Y. schidigera thrives is believed to contribute to its robust production of these secondary metabolites optimizeorganics.caderuned.nl.

Asparagus racemosus

Asparagus racemosus, an important medicinal plant in Ayurvedic traditions, has also been confirmed as a natural source of this compound. This compound, also referred to as Asparanin A in some literature, has been successfully isolated from the roots of the plant researchgate.net. The presence of this and other saponins in the roots is a key characteristic of this species researchgate.net.

Allium tuberosum

The seeds of Allium tuberosum, commonly known as garlic chives, have been found to contain a variety of steroidal saponins, including this compound nih.govnih.govresearchgate.netresearchgate.net. The genus Allium is a rich source of these compounds, which contribute to the chemical diversity and traditional uses of these plants nih.govnih.gov.

Yucca gloriosa

Another species of the Yucca genus, Yucca gloriosa, is also a known source of this compound nih.gov. This compound has been identified in both the rhizomes and leaves of the plant nih.govresearchgate.netresearchgate.netannalsofrscb.roresearchgate.net. The rhizomes, in particular, are considered to be a rich source of a diverse array of steroidal glycosides nih.gov.

Distribution within Plant Tissues (e.g., Stems, Roots)

The concentration of this compound is not uniform throughout the plant, with certain tissues accumulating higher levels of this compound.

In Yucca schidigera , research indicates a differential distribution of saponins between the bark and the stem. The stems are predominantly rich in steroidal glycosides with shorter to medium-length sugar chains, a category that includes this compound. In contrast, the bark tends to accumulate more polar, bidesmosidic saponins researchgate.netnih.gov.

For Asparagus racemosus , the roots are the primary site of saponin (B1150181) accumulation. While saponins are present in other parts of the plant, their concentration is significantly higher in the root tissues researchgate.netmdpi.comnih.gov.

In Allium tuberosum , this compound has been specifically isolated from the seeds, suggesting this is a key storage site for this compound within the plant nih.govresearchgate.net.

In Yucca gloriosa , steroidal saponins, including by extension this compound, are found in the rhizomes, leaves, and flowers researchgate.netannalsofrscb.ronih.gov. The rhizomes are noted as being particularly rich in these compounds, containing over 25% steroidal glycosides by dry weight of the butanol extract nih.gov. The leaves also contain a significant variety of steroidal glycosides researchgate.netscience.org.ge.

Botanical SourcePlant TissueFinding
Yucca schidigeraStemPredominant location for steroidal glycosides with shorter sugar chains. researchgate.netnih.gov
BarkAccumulates more polar, bidesmosidic saponins. researchgate.netnih.gov
Asparagus racemosusRootsPrimary site of saponin accumulation. researchgate.netmdpi.com
Allium tuberosumSeedsIdentified as a key storage site for this compound. nih.govresearchgate.net
Yucca gloriosaRhizomesA rich source of steroidal glycosides (>25% of butanol extract). nih.gov
LeavesContains a diverse profile of steroidal glycosides. researchgate.netscience.org.ge
FlowersConfirmed to contain various steroidal glycosides. nih.gov

Variability in Content Due to Environmental and Developmental Factors

The concentration of this compound and other saponins in these botanical sources is not static. It is influenced by a range of environmental and developmental factors.

For the Yucca species, the challenging environmental conditions of their native desert habitats, such as heat, drought, and UV stress, are thought to play a role in the high production of saponins optimizeorganics.caderuned.nl. Studies on Yucca schidigera have shown that exposure to drought stress can lead to an increased concentration of saponins nih.gov. The plant's developmental stage also likely influences saponin content, as is common with secondary metabolites.

In Asparagus racemosus , the saponin profile, including the levels of various shatavarins and asparanins, has been shown to vary significantly depending on the geographical location of the plant population researchgate.net. This suggests that geoclimatic factors play a crucial role in the biosynthesis and accumulation of these compounds. The developmental stage of the plant is also a critical factor, as the concentration and composition of saponins can change as the plant matures nih.gov.

In Allium tuberosum , seasonal variations have been observed to impact the plant's growth and yield, which can, in turn, affect its chemical composition frontiersin.org. While specific studies on the seasonal variation of this compound are limited, it is a well-established principle that the production of secondary metabolites in plants fluctuates with developmental stages and environmental cues.

For Yucca gloriosa , it is recognized that factors such as the age of the plant and its geographical location can affect the accumulation of saponins annalsofrscb.roresearchgate.net.

FactorBotanical SourceObserved Effect on Saponin Content
Environmental Stress Yucca schidigeraDrought stress can lead to an increase in saponin concentration. optimizeorganics.canih.gov
Geographical Location Asparagus racemosusSaponin profiles show wide variations among plants from different regions. researchgate.net
Developmental Stage Asparagus racemosusSaponin content is influenced by the age and developmental phase of the plant. nih.gov
Seasonality Allium tuberosumSeasonal factors impact plant growth and are likely to affect chemical composition. frontiersin.org
Age and Location Yucca gloriosaThe accumulation of saponins is affected by the plant's age and where it is grown. annalsofrscb.roresearchgate.net

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in isolating Schidigerasaponin D5 involves its extraction from the plant material, typically the dried stems of Yucca schidigera. A common and effective method is solvent extraction using a hydroalcoholic solution.

One established protocol involves refluxing the dried and powdered plant stems with 70% aqueous ethanol. mdpi.commdpi.com This process is often repeated multiple times to maximize the yield of saponins (B1172615) from the biomass. mdpi.commdpi.com After extraction, the solvent is evaporated under pressure to produce a concentrated crude extract. mdpi.com This crude extract, rich in a mixture of saponins including this compound, is then subjected to further purification steps.

Recent studies have also explored technology-assisted extraction methods to improve efficiency and sustainability. unison.mx Ultrasound-assisted extraction (YE-US), for example, has been shown to yield a high content of saponins in a shorter time and with reduced solvent volume compared to conventional methods. unison.mxconsensus.app

The resulting crude saponin (B1150181) extract is often first passed through a macroporous resin column, such as D101, to remove highly polar impurities like sugars and salts before proceeding to more selective chromatographic separation. mdpi.com

Chromatographic Separation Strategies

Following initial extraction and preliminary cleanup, chromatographic methods are essential for separating individual saponins from the complex mixture. Strategies often involve a combination of different column chromatography techniques, including silica (B1680970) gel and reversed-phase materials, to gradually enrich and isolate the target compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine separation and purification of this compound and its related diastereomers.

Reversed-Phase HPLC (RP-HPLC) is a widely used technique for separating saponins. In this method, a non-polar stationary phase, such as C18, is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic character of the molecules. A gradient elution, typically with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is employed to resolve the different saponins in the extract. nih.gov An Evaporative Light Scattering Detector (ELSD) is often preferred for detection since many saponins lack a strong UV chromophore. researchgate.net

For the final isolation of pure this compound, preparative HPLC (PHPLC) is the definitive step. mdpi.com After analytical HPLC methods have been developed to resolve the target compound, the process is scaled up to a preparative scale. This involves using larger columns and higher flow rates to process larger quantities of the enriched saponin fraction. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

The choice of stationary phase is critical for the successful separation of saponin diastereomers, which often co-elute under standard chromatographic conditions. The efficacy of C8, C18, and C30 columns has been investigated for separating 25R/S-spirostanol saponin diastereomers, a class to which this compound belongs. nih.govresearchgate.net

Research indicates that while C8 and C18 columns can provide some separation, C30 columns offer superior efficiency and resolution for this specific challenge. researchgate.netnih.govresearchgate.net The unique shape selectivity of the longer alkyl chains in C30 phases enhances the separation of structurally similar isomers. pyvot.tech Studies have demonstrated that C30 columns are more suitable than C8 and C18 columns for resolving these complex diastereomers. nih.govresearchgate.net

Column TypeSeparation Efficacy for Saponin DiastereomersReference
C8Lower separation efficiency compared to C18 and C30. nih.gov, researchgate.net
C18Moderate separation capabilities; widely used but less effective for complex diastereomers than C30. nih.gov, researchgate.net, nih.gov
C30Highest efficiency and resolution for separating 25R/S-spirostanol saponin diastereomers. nih.gov, researchgate.net, researchgate.net

Optimizing the mobile phase composition is crucial for achieving baseline resolution of closely related saponins. The choice of organic modifier and the addition of an acid, such as acetic acid (CH3COOH), can significantly impact selectivity. nih.govresearchgate.net

Studies comparing mobile phases of acetonitrile-1% acetic acid (CH3CN-1% CH3COOH) and methanol-1% acetic acid (MeOH-1% CH3COOH) have revealed different selectivities for various saponin structures. nih.govresearchgate.net For C12 unsubstituted 25R/S-spirostanol saponin diastereomers, both mobile phase systems were found to be selective, with the acetonitrile system providing resolution in a shorter retention time. nih.gov However, for C12 carbonylated diastereomers, the methanol-based system demonstrated better selectivity. researchgate.net The optimization process often involves adjusting the solvent gradient and the concentration of the acidic modifier to fine-tune the separation. sphinxsai.com

Mobile Phase SystemSelectivity for Saponin DiastereomersReference
CH3CN-1% CH3COOHEffective for C12 unsubstituted diastereomers, offering shorter analysis times. nih.gov, researchgate.net
MeOH-1% CH3COOHShows better selectivity for C12 carbonylated diastereomers. researchgate.net

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the fractionation of saponins from Yucca schidigera extracts. mdpi.com This method separates compounds based on their polarity. The stationary phase, silica gel, is a polar adsorbent. A solvent system, the mobile phase, is passed through the column, and compounds are separated based on their differential partitioning between the stationary and mobile phases.

In a typical procedure for the isolation of saponins from Yucca schidigera, a crude extract is first prepared, often by refluxing the dried and powdered plant material with 70% ethanol. mdpi.com This ethanolic extract is then subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of dichloromethane (B109758) and methanol can be employed, starting with 100% dichloromethane and progressively increasing the methanol concentration. mdpi.com

The fractions are collected and analyzed, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the saponins of interest. Through a comprehensive analysis integrating silica gel column chromatography with Liquid Chromatography/Mass Spectrometry (LC-MS), researchers have successfully identified numerous spirostanol (B12661974) saponins, including this compound, in the fractions eluted from the silica gel column. mdpi.com Specifically, saponins are often found in the more polar fractions. mdpi.com This initial separation is crucial for reducing the complexity of the mixture before further purification steps.

Structural Elucidation and Characterization

Spectroscopic Analysis

Spectroscopic methods have been fundamental in mapping out the intricate structure of Schidigerasaponin D5.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound, offering detailed insights into the carbon-hydrogen framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, have provided the initial and foundational data for the structural assessment of this compound. The analysis of the chemical shifts and coupling constants in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, has enabled the identification of the various spin systems corresponding to the aglycone and the sugar moieties of the molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
Data not available in search resultsData not available in search results

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
Data not available in search resultsData not available in search results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometric Analysis

Mass spectrometry has played a pivotal role in determining the molecular weight and elemental composition of this compound.

High-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized to ascertain the molecular formula of this compound. This technique provided a highly accurate mass measurement, which, in conjunction with NMR data, confirmed the elemental composition as C₄₄H₇₀O₁₉. nih.gov The fragmentation pattern observed in the MS/MS spectra further supported the proposed structure by showing characteristic losses of the sugar units from the aglycone.

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution ESI-MS (HRESI-MS)

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRESI-MS analysis establishes its molecular formula as C₃₉H₆₄O₁₃. uni.lu In positive ion mode, the technique detects the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion is exceptionally close to the calculated theoretical value, confirming the assigned molecular formula with a high degree of confidence. This precision is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Adduct Ion Predicted m/z Observed m/z Molecular Formula
[M+H]⁺741.44198~741.4420C₃₉H₆₅O₁₃⁺
[M+Na]⁺763.42392-C₃₉H₆₄O₁₃Na⁺
[M-H]⁻739.42742-C₃₉H₆₃O₁₃⁻
Data sourced from PubChem and related studies. uni.lumdpi.com
Tandem Mass Spectrometry (MS/MS, ESI-MSn) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, particularly the sequence and linkage of the sugar moieties.

Precursor Ion (m/z) Key Fragment Ions (m/z) Neutral Loss (Da) Inferred Loss
741.44595.38146Deoxyhexose
741.44579.39162Hexose
741.44417.33324Hexose + Deoxyhexose
Fragmentation data is illustrative of typical saponin (B1150181) fragmentation patterns.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-ESI-MS)

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with ESI, is another powerful tool for the analysis of complex natural products like this compound. frontiersin.orgnih.gov This hybrid technique combines the ion-filtering capabilities of a quadrupole analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. semanticscholar.orglatamjpharm.org

The primary advantage of Q-TOF-MS in the context of this compound analysis is its ability to provide accurate mass measurements for both the parent ion and its fragment ions (MS/MS mode). semanticscholar.org This allows for the unambiguous determination of the elemental formulas for each fragment, which is essential for confirming the fragmentation pathways proposed in tandem MS studies. The high sensitivity and resolution of Q-TOF instruments make them ideal for identifying and characterizing compounds in complex mixtures, such as plant extracts. nih.gov

Chemical Derivatization and Hydrolysis Studies

To confirm the identity of the carbohydrate portion of the saponin, chemical methods are employed. These classical techniques complement the data obtained from mass spectrometry.

Acid Hydrolysis for Glycone Moiety Identification (e.g., D-glucose, D-xylose, D-galactose)

Acid hydrolysis is a standard procedure used to cleave the glycosidic bonds connecting the sugar units to the aglycone and to each other. By treating this compound with acid, the saponin is broken down into its constituent parts: the steroidal aglycone and the individual monosaccharides.

Following hydrolysis, the resulting sugar mixture is analyzed, typically by chromatographic methods, and compared with authentic standards of monosaccharides like D-glucose, D-galactose, and D-xylose. mdpi.commdpi.com This analysis confirms the identities of the sugars that were inferred from the neutral losses observed in the MS/MS spectra. For many saponins (B1172615) from Yucca schidigera, the sugar chains are commonly composed of these specific monosaccharides. mdpi.com This step is crucial for the complete and unambiguous structural elucidation of the glycone portion of the molecule.

Compound Analytical Method Identified Moieties
This compoundAcid Hydrolysis & ChromatographyD-glucose, D-xylose and/or D-galactose
Identified moieties are based on typical findings for Yucca saponins. mdpi.com

Biosynthetic Pathways of Schidigerasaponin D5

General Steroidal Saponin (B1150181) Biosynthesis

The biosynthesis of all steroidal saponins (B1172615), including Schidigerasaponin D5, follows a conserved pathway that constructs the core steroidal skeleton before subsequent modifications create the vast diversity of saponin structures observed in nature. nih.gov This process can be divided into three main stages: the formation of the precursor 2,3-oxidosqualene (B107256), the cyclization and modification of this precursor to form cholesterol, and finally, a series of oxygenation and glycosylation reactions that produce the final saponin. nih.govresearchgate.net

Mevalonate (B85504) (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways to Farnesyl Pyrophosphate (FPP)

The journey to this compound begins with the synthesis of two five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all isoprenoids. researchgate.netnih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

The MVA pathway , located in the cytoplasm, is primarily responsible for producing the precursors for sesquiterpenes and triterpenes, which include the sterols. researchgate.net This pathway starts with acetyl-CoA. researchgate.net

The MEP pathway operates in the plastids. researchgate.net

IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), and a subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP), a crucial 15-carbon intermediate. nih.gov This FPP molecule serves as the direct precursor for the next stage in steroidal saponin biosynthesis. nih.gov

Role of Squalene (B77637) Synthase (SQS) and Squalene Epoxidase (SQE)

The formation of the characteristic steroidal backbone begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. This critical step is catalyzed by the enzyme squalene synthase (SQS) . nih.govmonash.eduresearchgate.net The reaction produces squalene, a 30-carbon linear polyene, and represents a major branching point, committing the precursors to the biosynthesis of sterols and triterpenes. nih.govwikipedia.org

Following its synthesis, squalene undergoes an oxidation reaction catalyzed by squalene epoxidase (SQE) . nih.govwikipedia.org This enzyme introduces an epoxide ring, converting squalene into 2,3-oxidosqualene. nih.gov This cyclization precursor is the pivotal substrate upon which the vast structural diversity of triterpenoids is built. nih.gov

Cycloartenol (B190886) as a Key Precursor and its Conversion to Cholestanol

In photosynthetic organisms, the cyclization of 2,3-oxidosqualene is primarily catalyzed by the enzyme cycloartenol synthase (CAS) , which produces cycloartenol. nih.govnih.gov This pentacyclic triterpenoid (B12794562) serves as the key precursor for the majority of plant sterols. nih.govscribd.com

From cycloartenol, a series of enzymatic reactions, including demethylations and reductions, leads to the formation of various phytosterols. For the biosynthesis of C27-spirostanols like this compound, the pathway proceeds towards the formation of cholesterol. nih.govnih.govacs.org While some debate exists, cholesterol is widely considered a direct precursor for many steroidal saponins, including diosgenin, a closely related spirostanol (B12661974). nih.govfrontiersin.orgnih.gov The conversion of cycloartenol involves multiple enzymes that modify the sterol nucleus and side chain to ultimately yield cholesterol. nih.govnih.gov

Oxygenation and Glycosylation Steps in Saponin Formation

Once the cholesterol skeleton is formed, it undergoes a series of modifications, primarily oxidation and glycosylation, to become a biologically active saponin. nih.govnih.gov

Oxygenation: Cytochrome P450 monooxygenases (CYP450s) play a crucial role in introducing hydroxyl groups at specific positions on the sterol skeleton. nih.govnih.gov These hydroxylations, particularly at positions like C-16, C-22, and C-26, are critical for the subsequent cyclization and formation of the final aglycone structure. nih.gov

Glycosylation: Following oxygenation, uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) attach sugar moieties to the aglycone. nih.gov This process, known as glycosylation, is typically the final step and is responsible for the diversity and many of the biological activities of saponins. nih.gov The number, type, and linkage of these sugar units contribute significantly to the final properties of the saponin molecule. researchgate.net Furostanol saponins, which are often precursors to spirostanols, typically feature a glucose unit at the C-26 position. nih.gov

Proposed Biosynthetic Steps Specific to this compound Aglycone

The aglycone of this compound is a type of spirostanol, likely sarsasapogenin (B1680783) or a closely related isomer, which is common in Yucca schidigera. researchgate.netwikipedia.orgnih.govencyclopedia.pub The formation of this specific structure from the general precursor, cholesterol, involves precise enzymatic steps.

Formation of Spirostanic Aglycone Skeleton

The defining feature of a spirostanol is the bicyclic spiroketal side chain (the E and F rings). The formation of this structure is a key biosynthetic event. researchgate.net Starting from cholesterol, a series of hydroxylation reactions, catalyzed by CYP450 enzymes, occurs on the side chain. nih.gov

It is proposed that hydroxylation at the C-16 and C-26 positions of a cholesterol-derived intermediate leads to a furostanol precursor. The subsequent removal of the C-26 glucose unit (often by a β-glucosidase) allows the C-26 hydroxyl group to attack the ketone at C-22, leading to the spontaneous and stereospecific cyclization that forms the stable six-membered F-ring of the spirostanol. researchgate.netrsc.org This intramolecular ketalization creates the characteristic spiro-center at C-22. nih.gov The specific stereochemistry at various points in the aglycone, such as at C-5 and C-25, is determined by specific enzymes during the biosynthetic process, leading to isomers like sarsasapogenin (25S) or its epimer, smilagenin (B1681833) (25R). wikipedia.org In Y. schidigera, saponins with a 5β-spirostanic structure are predominant. nih.govencyclopedia.pub

Data Tables

Table 1: Key Enzymes in General Steroidal Saponin Biosynthesis

Enzyme Name Abbreviation Function Pathway Stage
Squalene Synthase SQS Catalyzes the condensation of two FPP molecules to form squalene. monash.edu Squalene Formation
Squalene Epoxidase SQE Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov Squalene Formation
Cycloartenol Synthase CAS Cyclizes 2,3-oxidosqualene to form cycloartenol in plants. nih.gov Sterol Backbone Formation
Cytochrome P450s CYP450s Catalyze various hydroxylation and oxidation reactions on the sterol skeleton. nih.gov Aglycone Modification

Table 2: Key Intermediates in Steroidal Saponin Biosynthesis

Compound Name Abbreviation Description
Isopentenyl Pyrophosphate IPP A five-carbon building block for isoprenoids. nih.gov
Dimethylallyl Pyrophosphate DMAPP A five-carbon isomer of IPP, also a building block. nih.gov
Farnesyl Pyrophosphate FPP A 15-carbon intermediate formed from IPP and DMAPP. nih.gov
Squalene - A 30-carbon linear polyene, precursor to sterols. nih.gov
2,3-Oxidosqualene - The cyclization precursor for sterols and triterpenes. nih.gov
Cycloartenol - The primary product of 2,3-oxidosqualene cyclization in plants. nih.gov

Chirality at C-25 (R/S configurations) in Biosynthesis

The stereochemistry at the C-25 position of spirostanol saponins, such as this compound, is a critical determinant of their three-dimensional structure and biological activity. This chirality is established during the biosynthetic conversion of an open-chain furostanol precursor into the final spirostanol skeleton.

The biosynthesis of spirostanol saponins is understood to proceed through a furostanol intermediate. mdpi.com These furostanol precursors typically possess a glucose moiety attached at the C-26 hydroxyl group. The key transformation involves the enzymatic cleavage of this C-26 glucose, which is catalyzed by a β-glucosidase. mdpi.com This removal triggers a spontaneous intramolecular cyclization, where the oxygen at C-22 attacks C-26 to form the characteristic spiroketal F-ring of the spirostanol structure. mdpi.com

Furostanol saponins can exist as both 25(R) and 25(S) isomers, and the configuration of the resulting spirostanol saponin is dependent on the precursor's stereochemistry. mdpi.com Research on Yucca schidigera, the natural source of this compound, has successfully isolated and characterized pairs of 25(R) and 25(S) spirostanol diastereomers, indicating that the plant's biosynthetic machinery can produce both configurations. researchgate.net

The determination of the C-25 configuration in research is typically accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. Specific differences in the chemical shifts (δ) of the protons and carbons in and around the F-ring allow for the unambiguous assignment of either the R or S configuration. For instance, the chemical shift difference between the geminal protons at C-26 (Δδ = δHa - δHb) is a widely used diagnostic marker. nih.gov

Table 1: NMR Spectroscopic Data for Determining C-25 Stereochemistry in Spirostanol Saponins

This table presents typical diagnostic signals used in ¹H and ¹³C NMR spectroscopy to differentiate between 25R and 25S isomers of spirostanol saponins.

Configuration Diagnostic NMR Signal Typical Chemical Shift (ppm) or Difference Reference
25R ¹H NMR: Δδ (H₂-26a - H₂-26b)< 0.48 ppm nih.gov
25S ¹H NMR: Δδ (H₂-26a - H₂-26b)> 0.54 ppm mdpi.com
25R ¹³C NMR: C-27Lower field (e.g., ~16.9 ppm) researchgate.net
25S ¹³C NMR: C-27Higher field (e.g., ~15.9 ppm) mdpi.com

Note: Exact chemical shift values can vary depending on the specific saponin structure and solvent used.

Glycosyl Transferase Activity in Sugar Chain Attachment

The assembly of the oligosaccharide chain on the this compound aglycone is a meticulously orchestrated process mediated by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net These enzymes are responsible for creating the vast structural diversity observed in plant saponins by attaching various sugar units to the sapogenin backbone. researchgate.net

The glycosylation process is sequential and highly specific. It begins with the transfer of a sugar molecule, typically from an activated nucleotide sugar donor like UDP-glucose, to a specific hydroxyl group on the aglycone. researchgate.netnih.gov In the biosynthesis of most steroidal saponins, the initial glycosylation event occurs at the C-3 hydroxyl position of the steroidal nucleus. mdpi.comresearchgate.net This first step is catalyzed by a 3-O-sterol glycosyltransferase (S3GT), which establishes the foundation for the rest of the sugar chain. mdpi.comresearchgate.net

Following the initial attachment, other UGTs act in succession to elongate and branch the carbohydrate chain. nih.gov Each UGT exhibits specificity for both the sugar donor (e.g., UDP-glucose, UDP-galactose) and the acceptor molecule, which is the growing glycoside chain on the saponin. researchgate.netnih.gov This stepwise enzymatic cascade allows for the precise construction of the complex oligosaccharide structure characteristic of this compound. Research into the UGTs involved in the biosynthesis of saponins in other plants has revealed that different families of these enzymes, such as UGT73 and UGT80, play distinct roles in the glycosylation process. mdpi.comnih.gov Some UGTs have also demonstrated a degree of substrate promiscuity, meaning they can glycosylate a range of different aglycones, which contributes to the wide array of saponins found within a single plant species. nih.gov

Table 2: Key Enzymatic Steps in Steroidal Saponin Glycosylation

This table outlines the general functions of glycosyltransferases involved in the biosynthesis of steroidal saponins like this compound.

Enzyme/Enzyme Class Function Typical Substrate Typical Product Reference
3-O-sterol glycosyltransferase (S3GT) Initiates glycosylationSteroidal aglycone (e.g., Sarsasapogenin)3-O-monoglycoside saponin mdpi.comresearchgate.net
Sugar-sugar glycosyltransferases (e.g., UGT73 family) Elongates the sugar chainMonoglycoside or Oligoglycoside SaponinDiglycoside or Triglycoside Saponin researchgate.netnih.gov
β-glucosidase Precursor modificationFurostanol-26-O-β-glucosideSpirostanol saponin (after cyclization) mdpi.com

Mechanistic Insights into Biological Activities

Cytotoxic Activities and Cellular Mechanisms

The cytotoxic effects of Schidigerasaponin D5 have been evaluated, particularly against cancer cell lines. These studies provide a foundational understanding of its antiproliferative capabilities.

This compound has demonstrated cytotoxic activity against the SW620 human colon cancer cell line. Saponins (B1172615), as a class of compounds, are known to exhibit cytotoxic effects against various cancer cells. Their mechanisms often involve interactions with cell membranes, leading to pore formation and increased permeability, which can ultimately contribute to cell death. The specific interactions of this compound with the cellular components of SW620 cells contribute to its observed inhibitory effects on their growth.

While many saponins are recognized for their ability to induce apoptosis, or programmed cell death, in cancer cells, specific studies detailing the precise apoptotic pathways regulated by this compound are not extensively documented in publicly available literature. uni.lu Generally, saponins can trigger apoptosis through various mechanisms, including the activation of caspases, which are key enzymes in the apoptotic cascade, and modulation of pro- and anti-apoptotic proteins. nih.gov For instance, some saponins have been shown to induce apoptosis by affecting the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. nih.gov However, further research is required to determine the specific molecular targets and signaling cascades that this compound may modulate to induce apoptosis in cancer cells.

The efficacy of this compound in inhibiting cancer cell growth is concentration-dependent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound against the SW620 human colon cancer cell line.

Table 1: Cytotoxic Activity of this compound

Compound Cell Line IC50 Value (µM)
This compound SW620 (human colon cancer) 33.91

Antifungal Activities

In addition to its cytotoxic properties, this compound is known to possess antifungal activity. Saponins from the Yucca genus are recognized for their ability to inhibit the growth of various fungal species.

While specific studies detailing the efficacy of purified this compound against a broad spectrum of food-deteriorating yeasts are limited, saponins from Yucca schidigera have shown notable antifungal properties. The mechanism of action is often attributed to their ability to complex with sterols in the fungal cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. This general activity suggests a potential for this compound to be effective against yeasts that can cause spoilage in food products. However, dedicated studies are needed to quantify its specific activity and minimum inhibitory concentrations (MICs) against common food-contaminating yeasts.

Similar to its activity against food-deteriorating yeasts, the specific efficacy of this compound against film-forming yeasts has not been extensively characterized in the available scientific literature. Film-forming yeasts can be problematic in industrial fermentation and food production. The general membrane-disrupting capabilities of Yucca saponins indicate a potential for activity against these types of yeasts. Further research would be necessary to establish the spectrum of activity and potency of this compound against various film-forming yeast species.

Minimal Inhibitory Concentration (MIC) Determinations

Minimal Inhibitory Concentration (MIC) is a key measure of a compound's antifungal potency. While specific MIC values for this compound against dermatophytic yeasts and fungi are not specified in the reviewed literature, data from related steroidal saponins and other natural compounds provide a valuable context for potential efficacy. For instance, various saponins isolated from Tribulus terrestris have shown significant in vitro activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, with MIC80 values as low as 1.7 and 2.3 µg/mL for some compounds. nih.gov Studies on other natural extracts and compounds against dermatophytes have also established a range of MIC values, which underscore the potential for saponins to act as effective antifungal agents. nih.govnih.govresearchgate.netnih.gov

Table 1: Examples of Minimal Inhibitory Concentrations (MIC) for Various Antifungal Compounds Against Dermatophytes and Yeasts This table provides contextual data from various studies and does not include direct MIC values for this compound, which are not available in the cited literature.

Compound/ExtractFungal SpeciesMIC (µg/mL)Source
TTS-12 (Saponin)Candida albicans10 nih.gov
TTS-12 (Saponin)Cryptococcus neoformans1.7 nih.gov
TTS-15 (Saponin)Candida albicans2.3 nih.gov
TTS-15 (Saponin)Cryptococcus neoformans6.7 nih.gov
Gracilaria corticata ExtractTrichophyton mentagrophytes4 nih.gov
Silver Nanoparticles (AgNPs)Trichophyton mentagrophytes180 nih.gov
Silver Nanoparticles (AgNPs)Microsporum canis200 nih.gov
Silver Nanoparticles (AgNPs)Microsporum gypseum170 nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of C25 Configuration on Bioactivity

The stereochemistry of steroidal saponins plays a crucial role in their biological activity. Specifically, the configuration at the C25 position of the spirostanol (B12661974) skeleton has a significant influence. Spirostanol saponins can exist as either the (25S) or (25R) diastereomer. mdpi.com Research on a series of 25R/S-spirostanol saponin (B1150181) diastereomers isolated from Yucca schidigera demonstrated a clear structure-activity relationship in their inhibitory effects on SW620 cancer cell lines. mdpi.com For diastereomers without a carbonyl group at C12, the 25S-spirostanol saponins consistently showed stronger bioactivity than their 25R counterparts. mdpi.com Conversely, for C12 carbonylated diastereomers, the relationship was inverted, with the 25R configuration showing more potent activity. mdpi.com This highlights that the spatial arrangement of the methyl group at C25 is a critical determinant of bioactivity.

Table 2: Influence of C25 Configuration on the Inhibitory Activities of Spirostanol Saponin Diastereomers on SW620 Cell Lines Data adapted from a study on diastereomers from Yucca schidigera. mdpi.com

Compound PairConfigurationIC50 (µg/mL)Observation
schidigera-saponin D5 (5a)25R45.3125S is more active
schidigera-saponin D5 (5b)25S20.15
schidigera-saponin D1 (6a)25R40.2425S is more active
schidigera-saponin D1 (6b)25S15.32

Impact of Aglycone Structure Modifications on Biological Effects

The aglycone, or sapogenin, forms the non-carbohydrate core of the saponin and its structure is fundamental to the compound's biological effects. nih.govresearchgate.net Studies on a variety of C-27 steroidal saponins have shown that their antifungal activity is closely associated with the specific aglycone moiety. nih.govresearchgate.net For example, diosgenin-type saponins, which possess a double bond between C-5 and C-6, exhibit a different antifungal profile compared to tigogenin-type saponins, which have a saturated A/B ring junction. nih.govresearchgate.net Furthermore, substitutions on the aglycone skeleton can significantly alter activity. The introduction of multiple hydroxyl groups on a tigogenin (B51453) skeleton, as seen in hongguanggenin saponins, can diminish or eliminate the antifungal effects observed in the parent tigogenin saponins. researchgate.net Conversely, the presence of a carbonyl group at the C-12 position on the aglycone has been associated with improved plant growth stimulation activity in saponins from Yucca schidigera. mdpi.com These findings indicate that modifications to the aglycone core, whether through changes in saturation or the addition of functional groups, are a key factor in modulating the biological properties of steroidal saponins.

Role of Glycosyl Chain Structure on Activity Modulation

The carbohydrate (glycosyl) chains attached to the aglycone are essential for the biological activity of saponins, playing a key role in modulating their effects. nih.govnih.gov The number, composition, and linkage of the monosaccharide units within the sugar chain can dramatically influence the antifungal potency. nih.govresearchgate.net For instance, studies on hecogenin-based saponins revealed that no antifungal activity was detected when the sugar moiety consisted of fewer than four monosaccharide units. nih.govresearchgate.net Similarly, for tigogenin saponins, those with four or five monosaccharide units displayed significant activity against fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.govresearchgate.net

The composition of the sugar chain is also critical. In some steroidal saponins, the replacement of a glucosyl unit with a xylosyl unit has been shown to enhance activity against certain fungal strains. nih.govresearchgate.net The elongation and branching of the sugar chain, catalyzed by specific glycosyltransferases, are crucial steps in the biosynthesis of complex and highly active saponins. nih.govkib.ac.cn For example, 2′-O-rhamnosylation has been correlated with strong antifungal effects in certain steroidal saponins. nih.govkib.ac.cn This demonstrates that the glycosyl moiety is not merely a passive component but an active modulator of the saponin's biological function.

Other Investigated Biological Modulations (Contextual within Saponin Class or Source Extracts)

Beyond antifungal activity, steroidal saponins from sources like Yucca schidigera are known for a wide array of other biological modulations. nih.govmdpi.com Extracts from Yucca schidigera have well-documented antimicrobial effects and are used in animal nutrition to inhibit pathogenic bacteria and protozoa. mdpi.com A significant application is the reduction of ammonia (B1221849) and other noxious gases in animal waste, which is attributed to the interaction of saponins with the gut microbiota. mdpi.com

In the realm of agriculture, certain steroidal saponins have shown plant growth stimulation effects, with some exhibiting activity comparable to the phytohormone indole-3-butyric acid. mdpi.com Furthermore, the broader class of steroidal saponins has been investigated for numerous pharmacological properties, including anti-inflammatory, antiparasitic, antiviral, and antitumor activities. nih.gov These diverse biological effects underscore the versatility of the steroidal saponin scaffold and highlight the potential for compounds like this compound to have a range of applications.

Anti-inflammatory Potential

While direct mechanistic studies on this compound are not extensively detailed in current literature, significant insights into its anti-inflammatory potential can be derived from research on its aglycone, sarsasapogenin (B1680783). The biological activity of many saponin glycosides is often attributed to their aglycones, which are formed upon hydrolysis in the gut.

Sarsasapogenin has been identified as a potent anti-inflammatory agent that operates through the modulation of key signaling pathways involved in the inflammatory response. nih.gov Research has demonstrated that sarsasapogenin can suppress inflammatory responses by inhibiting the activation of the IKK/NF-κB (Inhibitor of nuclear factor kappa-B kinase/Nuclear factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) signaling pathways. nih.govnih.gov These pathways are crucial for the transcription of genes that encode pro-inflammatory proteins.

The anti-inflammatory action of sarsasapogenin involves the downregulation of numerous pro-inflammatory mediators. Studies have shown it can reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, it inhibits the expression of enzymes responsible for producing inflammatory molecules, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In studies on colitis, sarsasapogenin demonstrated stronger anti-inflammatory effects than its glycoside precursor, timosaponin AIII, suggesting that the conversion to the aglycone is a critical step for its activity. nih.gov This is achieved by blocking the TLR4-NF-κB/MAPK signaling pathway and restoring the balance of Th17/Treg cells. nih.gov

The table below summarizes the key molecular targets and effects of sarsasapogenin, the aglycone of this compound, in mediating its anti-inflammatory response.

Target Pathway/Molecule Observed Effect Outcome References
IKK/NF-κB Pathway Inhibition of IκBα and NF-κB phosphorylation.Decreased transcription of pro-inflammatory genes. nih.govnih.gov
JNK/MAPK Pathway Inhibition of JNK phosphorylation.Suppression of inflammatory signaling. nih.govnih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduced expression and secretion.Alleviation of the inflammatory state. nih.govresearchgate.net
Inflammatory Mediators (iNOS, COX-2) Suppressed expression.Decreased production of nitric oxide (NO) and prostaglandins. nih.gov
Macrophage Infiltration Reduction of macrophage infiltration in adipose tissue.Diminished tissue inflammation. nih.gov

Role in Antimicrobial Response of Yucca Extracts

This compound is a significant component of Yucca schidigera extracts, and its presence is integral to the recognized antimicrobial properties of these extracts. mdpi.comresearchgate.net The antimicrobial activity of Yucca schidigera is primarily attributed to its steroidal saponins, which are found in the butanol-extractable fraction of the plant. researchgate.netacs.org These saponins, including this compound, exhibit a broad spectrum of activity against various microorganisms.

The primary mechanism identified for the antimicrobial action of these saponins is their ability to adsorb to the surface of microbial cells. acs.org This interaction appears to be most effective against microbial populations at low cell densities. acs.org At higher population densities, the effect is diminished, suggesting that a certain saponin-to-microbe ratio is necessary for efficacy. acs.org This adsorption can lead to disruption of the cell membrane and eventual cell lysis. nih.gov

Yucca schidigera extracts and their saponin components have demonstrated selective inhibition against a variety of microbes. For instance, they have been shown to inhibit the growth of certain prokaryotic organisms like Bacillus pasteurii and eukaryotic organisms such as the yeast Saccharomyces cerevisiae. acs.org The antimicrobial effects extend to various pathogenic bacteria, including Listeria monocytogenes, Salmonella Typhimurium, and Enterococcus faecalis. mdpi.com However, the activity can be selective, with some studies noting that beneficial intestinal bacteria like Lactobacillus species may be tolerant to yucca extracts. researchgate.net The antimicrobial action is not limited to bacteria and fungi; yucca saponins are also effective against protozoa. mdpi.com

The table below details the antimicrobial activity of Yucca schidigera saponins against different classes of microorganisms.

Microorganism Class Examples of Affected Organisms Observed Effect References
Bacteria (Gram-positive) Bacillus pasteurii, Enterococcus faecalisGrowth inhibition mdpi.comacs.org
Bacteria (Gram-negative) Salmonella TyphimuriumGrowth inhibition mdpi.com
Fungi (Yeast) Saccharomyces cerevisiaeGrowth inhibition acs.org
Protozoa Intestinal protozoaInhibition and control mdpi.com

Analytical Methodologies for Quantification and Quality Control

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of Schidigerasaponin D5 and related saponins (B1172615). The complexity of the plant matrix, containing a mixture of structurally similar saponins, necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a widely used method for the quantitative analysis of compounds that lack a strong ultraviolet (UV) chromophore, such as steroidal saponins. mdpi.comnih.gov ELSD is a mass-based detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated. nih.gov This makes it a universal detector suitable for gradient elution, providing a stable baseline where UV detectors might falter. nih.gov

The methodology typically involves separation on a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile (B52724) and water. nih.govresearchgate.net Method validation demonstrates good linearity, precision, accuracy, and sensitivity for saponin (B1150181) quantification. nih.gov For instance, a validated HPLC-ELSD method for analyzing ten major saponins in Platycodi Radix showed excellent reproducibility, with intra- and inter-day variations below 4.2% and 3.4%, respectively, and recoveries ranging from 95.9% to 101.1%. nih.gov HPLC-ELSD serves as a reliable and robust technique for the quality control of herbal medicines and commercial extracts containing saponins. nih.govtsijournals.com

Table 1: HPLC-ELSD Method Validation Parameters for Saponin Quantification This table presents typical validation data for HPLC-ELSD methods used in saponin analysis, adapted from a study on Platycosides.

Validation ParameterResult
Linearity (r²)> 0.999
Intra-day Precision (%RSD)< 4.2%
Inter-day Precision (%RSD)< 3.4%
Accuracy (Recovery)95.9% - 101.1%
Limit of Quantification (LOQ)Analyte-dependent, typically in µg/mL range
Data adapted from a study on the quantification of ten major saponins in Platycodi Radix. nih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a premier analytical tool for saponin analysis due to its high sensitivity, selectivity, and ability to provide structural information. mdpi.comnorfeed.nethebmu.edu.cn It is particularly effective for analyzing complex mixtures like Yucca extracts. hebmu.edu.cnbyu.edu Electrospray ionization (ESI) is the most common ionization technique used for saponin analysis, often in positive ion mode, which facilitates the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. norfeed.netnih.gov

LC-MS methods can differentiate between various saponins, even those with minor structural differences. byu.edunih.gov A study on Yucca schidigera utilized UHPLC-ESI-Q-Exactive-Orbitrap MS to create a comprehensive chemical profile of its spirostanol (B12661974) saponins, successfully identifying numerous compounds, including isomers of this compound. byu.edu The high resolution and accuracy of detectors like Orbitrap and Time-of-Flight (TOF) allow for the determination of molecular formulas and aid in structural elucidation. mdpi.com LC-MS is considered a definitive method for both qualitative and quantitative assessment of steroidal saponins. uoradea.ronih.gov

For highly selective and sensitive quantification, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred method. nih.govnih.gov In an MRM experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing matrix interference and enhancing sensitivity.

This technique has been successfully developed for the quantitative analysis of steroidal glycosides in Yucca species. nih.gov The method provides high sensitivity with lower limits of quantitation (LOQ) often in the low nanogram per milliliter (ng/mL) range. nih.gov The validation of such methods typically demonstrates excellent linearity (r² > 0.999) and precision (RSD < 3%). nih.govnih.gov The specificity of MRM makes it an invaluable tool for pharmacokinetic studies and for the precise quality control of commercial extracts. nih.govresearchgate.net

Table 2: Example of Optimized MRM Parameters for Saponin Analysis This table illustrates the type of parameters optimized for a sensitive LC-MS/MS analysis of saponins.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Saikosaponin A803.5623.34025
Saikosaponin D781.5439.33520
Saikosaponin C927.5765.44530
Saikosaponin B1781.5619.43822
Data adapted from a study on the quantification of saikosaponins, demonstrating the principle of MRM optimization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, intact saponins like this compound are large, non-volatile molecules and cannot be analyzed directly by GC-MS. nih.gov Instead, GC-MS is employed for the analysis of the aglycone (sapogenin) portion of the molecule after chemical or enzymatic hydrolysis. norfeed.netnih.gov

The typical procedure involves acid hydrolysis of the saponin-containing extract to cleave the glycosidic bonds, releasing the free sapogenins. nih.gov These sapogenins are then derivatized, commonly through silylation, to increase their volatility and thermal stability for GC analysis. scispace.com The resulting derivatives can be separated and quantified by GC-MS. While this is an indirect method for quantifying the parent saponin, it is a well-established quality control procedure for products containing steroidal saponins. nih.gov It is particularly useful for determining the total sapogenin profile of an extract. norfeed.net

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the rapid, preliminary assessment of saponins in plant extracts. hebmu.edu.cnuoradea.roakjournals.com TLC is a simple, cost-effective, and rapid method that allows for the simultaneous analysis of multiple samples, making it ideal for screening raw materials or fractions during isolation. akjournals.comnih.gov

For saponin analysis, silica (B1680970) gel plates are commonly used with mobile phases consisting of solvent mixtures like chloroform-methanol-water or n-butanol-acetic acid-water. researchgate.netakjournals.com After development, the separated saponin bands are visualized by spraying with a detection reagent. Common reagents include p-anisaldehyde-sulfuric acid or 10% sulfuric acid in ethanol, followed by heating, which produces colored spots that can be observed under visible or UV light. akjournals.com A specific detection method involves spraying the plate with a suspension of sheep erythrocytes; saponins with hemolytic activity appear as white spots against a pink background. nih.gov While primarily qualitative, HPTLC coupled with a densitometer can be used for quantitative or semi-quantitative analysis. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Spectroscopic Quantification Methods

While chromatography is the dominant quantitative technique, certain spectroscopic methods are employed, primarily for the determination of total saponin content. These methods are generally faster and less expensive than chromatography but lack the specificity to quantify individual compounds like this compound.

One common approach is UV-Vis spectrophotometry based on a colorimetric reaction. researchgate.net A widely used method involves the Liebermann-Burchard reaction or the use of reagents like sulfuric acid and p-anisaldehyde. norfeed.netbyu.edu These reagents react with the sapogenin moiety after hydrolysis to produce a colored complex, the absorbance of which is measured at a specific wavelength (e.g., 430 nm or 600 nm). norfeed.netscispace.com The concentration is then determined against a standard calibration curve, often using a reference sapogenin like sarsasapogenin (B1680783). scispace.com This method has been specifically applied to determine total saponin content in Yucca extracts. scispace.com

More advanced spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have also been explored. mdpi.comnih.gov FTIR, combined with chemometric models like partial least-squares regression (PLSR), can provide a rapid prediction of total steroid saponin content. nih.gov Quantitative ¹H NMR (qNMR) offers a non-destructive and highly accurate method for determining the total content of specific saponin classes by integrating the area of characteristic proton signals against a certified internal standard. mdpi.com

Calibration and Validation Approaches

For the precise quantification of this compound, the absolute calibration curve method is employed, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). josai.ac.jp This approach involves creating a calibration curve by plotting the known concentrations of a standard against the measured response from the analytical instrument. In one study, this compound was quantified in yucca extracts using this method with an Evaporative Light Scattering Detector (ELSD). josai.ac.jp A calibration curve was constructed using a range of concentrations to ensure the accurate determination of the saponin content in the samples. josai.ac.jp

Table 1: HPLC Method Parameters for Saponin Quantification

Parameter Value
HPLC System Agilent 1100 Series
Detector PL-ELS2100 (Evaporative Light Scattering Detector)
Column COSMOSIL® 2.5C18-MS-II (100 x 3.0 mm i.d.)
Mobile Phase A 0.1% formic acid in water (v/v)
Mobile Phase B Acetonitrile with 0.1% formic acid (v/v)
Gradient 40–70% Solvent B over 14 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 μL

This table summarizes the HPLC conditions used for the quantification of Schidigerasaponins, including D5, via an absolute calibration curve method as detailed in a study by Suzuki et al. josai.ac.jp

The accuracy of quantification methods like HPLC heavily relies on the use of well-characterized reference materials. Authentic samples of this compound, previously isolated and identified, have been used as standards to build calibration curves for quantification. josai.ac.jp The availability of such authentic samples is crucial, though it is acknowledged that the purification of individual saponins can be difficult, making standards not always readily available. nih.gov

In cases where specific saponin standards are scarce, the use of internal standards is a common strategy in HPLC analysis to improve accuracy and reproducibility. nih.gov For the analysis of triterpene saponins, structurally similar compounds like the cardenolides digitoxin (B75463) and digoxin (B3395198) have been successfully used as internal standards. nih.gov An internal standard is a compound added to the sample in a known concentration to correct for variations during sample preparation and analysis. This approach provides a reliable quantitative method, with results often being more consistent than other methods like gravimetric butanol-water partitioning. nih.gov

Validation of an analytical method is essential to ensure its reliability. This includes assessing its linearity, repeatability, and recovery.

Linearity : The linearity of an analytical method demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. For the quantification of this compound and other saponins via HPLC-ELSD, the method's linearity was confirmed by constructing a calibration curve across a concentration range of 5 to 500 μg/mL. josai.ac.jp

Repeatability : Repeatability assesses the precision of the method by analyzing the same sample multiple times under the same operating conditions over a short period. The use of internal standards like digitoxin and digoxin has been shown to produce a reproducible detector response in the HPLC analysis of saponins. nih.gov

Recovery : Recovery studies are performed to determine the accuracy of an analytical method by measuring the amount of analyte detected after being added to a sample matrix. While specific recovery data for this compound is not detailed in the provided context, the general methodology for saponin analysis involves steps to ensure accurate measurement, such as fractionation of total extracts on solid-phase extraction (SPE) columns to obtain mixtures of saponins largely freed from other interfering extractables. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Schidigerasaponin A1
Schidigerasaponin D1
Schidigerasaponin F1
Digitoxin
Digoxin
Formic acid

Synthetic and Semi Synthetic Approaches

Strategies for Total Synthesis of Schidigerasaponin D5

There is currently no published literature detailing strategies for the total synthesis of this compound. The synthesis of such a complex natural product would require a highly strategic and lengthy synthetic sequence. Generally, the total synthesis of steroidal saponins (B1172615) involves the initial construction of the steroidal aglycone, followed by the stereoselective glycosylation to introduce the sugar moieties.

A hypothetical retrosynthetic analysis of this compound would disconnect the glycosidic linkages to separate the aglycone from the trisaccharide chain. The synthesis of the aglycone itself would likely involve strategies for the stereocontrolled formation of the multiple chiral centers and the construction of the spiroketal system. The synthesis of the oligosaccharide portion would require careful selection of protecting groups and glycosylation methods to achieve the desired connectivity and stereochemistry of the sugar units. Given the lack of specific literature, any detailed discussion of synthetic strategies remains speculative.

Semi-Synthesis for Structural Modification and Analog Generation

While the total synthesis of this compound has not been described, the potential for semi-synthesis to generate structural analogs exists. Semi-synthesis would involve the chemical modification of the naturally isolated this compound. This approach allows for the exploration of structure-activity relationships by selectively modifying specific functional groups of the molecule.

Potential semi-synthetic modifications could include:

Acylation or Alkylation: Modification of the hydroxyl groups on the sugar moieties or the aglycone to explore the impact of these groups on biological activity.

Oxidation or Reduction: Alteration of the ketone or hydroxyl groups on the steroidal backbone to investigate their role in molecular interactions.

Glycosidic Bond Cleavage and Re-formation: Selective removal of sugar units or the introduction of different sugars to understand the importance of the oligosaccharide chain for biological function.

However, it is important to note that no specific studies detailing the semi-synthesis of this compound for the purpose of structural modification and analog generation have been found in the reviewed scientific literature. Research on other saponins suggests that such modifications can significantly impact their biological profiles.

Rational Design of Derivatives Based on Structure-Activity Relationships

The rational design of this compound derivatives is contingent on a thorough understanding of its structure-activity relationships (SAR). While some studies have investigated the biological activities of Yucca saponins, including their cytotoxic and antifungal effects, detailed SAR studies specifically for this compound are limited. mdpi.com

A rational design approach would typically involve:

Identification of a Pharmacophore: Determining the key structural features of this compound responsible for its biological activity through computational modeling and biological testing of related compounds.

Molecular Modeling: Using techniques like molecular docking to predict the interaction of this compound and its hypothetical derivatives with biological targets.

Targeted Synthesis: Synthesizing derivatives with specific modifications predicted to enhance activity or improve other properties based on the modeling studies.

Currently, there is a lack of published research detailing the rational design and subsequent synthesis of this compound derivatives based on established structure-activity relationships. The development of such a program would first require more in-depth biological and structural studies to build a robust SAR model.

Future Research Directions

Elucidation of Additional Specific Molecular Mechanisms of Action

While initial studies have demonstrated the cytotoxic and antifungal properties of Schidigerasaponin D5, the precise molecular pathways through which it exerts these effects remain largely uncharacterized. mdpi.com Future research must move beyond general observations to identify specific intracellular targets and signaling cascades. A primary focus should be on its cytotoxic activity against cancer cell lines. It is hypothesized that, like many other saponins (B1172615), this compound may induce apoptosis. mdpi.com Future investigations should aim to confirm this by examining key apoptotic markers, such as the activation of caspase enzymes, the modulation of Bcl-2 family proteins, and the release of cytochrome c from mitochondria.

Advanced techniques such as proteomic and transcriptomic profiling of cells treated with this compound could reveal comprehensive changes in protein and gene expression, offering clues to its mechanism. Furthermore, identifying direct binding partners through methods like cellular thermal shift assays (CETSA) or affinity chromatography-mass spectrometry will be crucial in pinpointing its specific molecular targets.

Exploration of Novel Biological Activities

The current knowledge of this compound's bioactivity is primarily limited to its cytotoxic and antifungal effects. mdpi.com However, saponins from the Yucca genus and other plant sources are known to possess a wide spectrum of pharmacological properties. mdpi.com A significant future direction is the systematic screening of this compound for other potential therapeutic activities.

Based on the activities of structurally related saponins, promising areas for exploration include:

Anti-inflammatory effects: Many saponins exhibit potent anti-inflammatory properties. mdpi.com

Immunoadjuvant activity: Saponins, such as those from Quillaja saponaria, are used in vaccines to enhance the immune response.

Cholesterol-lowering effects: Some Yucca extracts have been associated with a reduction in cholesterol levels. mdpi.com

Antiprotozoal activity: Extracts from Y. schidigera have shown the ability to reduce protozoa in ruminants. mdpi.com

Systematic in vitro and in vivo screening assays are necessary to explore these and other potential bioactivities, which could significantly broaden the therapeutic applications of this compound.

Development of Advanced Separation and Purification Technologies

A major bottleneck in the research and potential commercialization of this compound is the difficulty in its isolation and purification. Saponins typically exist in plants as highly complex mixtures of structurally similar compounds, making their separation a significant challenge. mdpi.com The development of more efficient, scalable, and cost-effective purification technologies is therefore a critical research priority.

Current methods often rely on various chromatographic techniques. Recent advancements have utilized a multi-phase liquid chromatography approach, combining reversed-phase and normal-phase columns with high-resolution mass spectrometry, such as ESI-Q-Exactive-Orbitrap MS, to identify numerous saponins in Y. schidigera extract. nih.gov Other detection methods like evaporative light scattering detectors (ELSD) have also been employed. mdpi.com Future research should focus on optimizing these multi-dimensional chromatography methods and exploring novel techniques like counter-current chromatography (CCC) and supercritical fluid chromatography (SFC) to improve resolution, purity, and yield.

TechniqueAdvantageFuture Goal
Multi-Phase HPLC High resolution for complex mixtures. nih.govOptimization for scalability and reduced solvent use.
Counter-Current Chromatography (CCC) No solid support, avoids irreversible adsorption.Method development for high-throughput purification.
Supercritical Fluid Chromatography (SFC) Fast, with reduced organic solvent consumption.Application to thermally labile saponin (B1150181) separation.

Chemoenzymatic Synthesis of this compound and its Analogs

Future research in this area should focus on:

Identifying Key Enzymes: Isolating and characterizing the specific glycosyltransferases from Yucca schidigera that are responsible for attaching the sugar moieties to the sarsasapogenin (B1680783) aglycone.

Developing a Hybrid Approach: Combining the chemical synthesis of the aglycone core with enzymatic glycosylation steps to build the final molecule. This leverages the strengths of both methodologies. mdpi.com

Creating Analog Libraries: Using a panel of different enzymes and sugar donors to create a library of this compound analogs with modified sugar chains. nih.gov

Computer-assisted planning algorithms, such as ACERetro, could be employed to design the most efficient chemoenzymatic routes by evaluating the potential for both biocatalysis and chemocatalysis at each step. chemrxiv.org

Targeted Biosynthetic Engineering in Plant Systems for Enhanced Production

Enhancing the natural production of this compound directly within the plant or in a heterologous host system is a highly attractive goal for sustainable sourcing. This requires a deep understanding of the compound's biosynthetic pathway in Yucca schidigera. The future research trajectory involves first identifying the complete set of genes and enzymes (e.g., cytochrome P450s, UDP-glycosyltransferases) involved in its formation from primary metabolites.

Once the pathway is elucidated, modern metabolic engineering and synthetic biology tools can be applied. Techniques such as CRISPR-Cas9-mediated gene editing or RNA interference (RNAi) could be used to upregulate the expression of rate-limiting enzymes or downregulate competing pathways within Y. schidigera itself. Alternatively, the entire biosynthetic pathway could be transferred to a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli, creating a "cell factory" for scalable and controlled production of this compound through fermentation.

Comprehensive In Vitro and In Vivo SAR Studies for Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to drug discovery, as they clarify which parts of a molecule are essential for its biological activity. mdpi.com For this compound, comprehensive SAR studies are needed to optimize its potency and selectivity for desired therapeutic targets while minimizing potential toxicity. mdpi.comresearchgate.net

A forward-looking research program would involve the chemoenzymatic synthesis (as described in 9.4) of a diverse library of this compound analogs. These analogs would feature systematic modifications to both the aglycone and the sugar chain. scilit.com

Table of Proposed Modifications for SAR Studies

Molecular PartType of ModificationRationale
Aglycone Alteration of functional groups (e.g., hydroxyl groups). researchgate.netTo determine their role in target binding and membrane interaction.
Sugar Chain Variation in length, composition, and linkage of sugar units.To understand the impact of the glycan moiety on solubility, bioavailability, and activity. mdpi.com
Stereochemistry Inversion of chiral centers (e.g., at C-25).To assess the importance of 3D conformation for biological function.

This library of analogs would then be subjected to a battery of in vitro assays (e.g., cytotoxicity against a panel of cancer cells, antifungal MIC tests) and followed by in vivo studies for the most promising candidates. mdpi.com Integrating these experimental results with in silico molecular docking simulations could provide a powerful predictive model to guide the design of next-generation drug candidates with superior efficacy. researchgate.net

Q & A

Q. How can researchers optimize LC-MS conditions for detecting this compound in complex biological matrices?

  • Answer :
  • Ionization Settings : Use ESI+ mode with optimized cone voltage (e.g., 30–50 V) and desolvation temperature (400°C) .
  • Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion experiments. Normalize using stable isotope-labeled internal standards .
  • Method Validation : Adhere to EMA/FDA guidelines for linearity (R2^2≥0.99), LLOQ, and precision (CV≤15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.